tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate
Overview
Description
tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate is an organic compound with the molecular formula C18H28N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of central nervous system agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl piperidin-4-ylcarbamate
- tert-Butyl (1-benzylpiperidin-3-yl)carbamate
- tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and interaction with biological targets .
Biological Activity
tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate is a synthetic organic compound that belongs to the carbamate class and is characterized by its molecular formula and a molecular weight of approximately 304.43 g/mol. The compound is derived from piperidine, featuring a six-membered ring with one nitrogen atom, and includes a tert-butyl group that contributes to its steric properties and biological interactions. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The unique structural features of this compound enhance its reactivity and interaction with biological targets. The presence of the tert-butyl group introduces steric hindrance, which influences its binding affinity to various receptors and enzymes.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 304.43 g/mol |
Structural Features | Tert-butyl group, benzyl-piperidine moiety |
Biological Activity
Research has demonstrated that this compound exhibits significant biological activity, particularly in the context of neurological applications. Its potential as an enzyme inhibitor and receptor ligand has been highlighted in various studies.
The compound's biological activity is primarily attributed to its ability to modulate specific molecular targets involved in neurotransmitter systems. The interactions may influence pathways critical for treating central nervous system disorders, including but not limited to:
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes associated with neurotransmitter degradation.
- Receptor Modulation : It may act as a ligand for receptors implicated in neurological functions, potentially enhancing or inhibiting signal transduction pathways.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
- Neuroprotective Effects : A study evaluated the neuroprotective effects of the compound in models of neurodegenerative diseases. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates.
- Anticancer Activity : Preliminary investigations into the anticancer properties of related compounds have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology as well.
- Binding Affinity Studies : Molecular docking simulations have predicted strong binding affinities between this compound and several key receptors involved in CNS signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Tert-butyl piperidin-4-ylcarbamate | Lacks benzyl substitution | Simpler structure, less steric hindrance |
Tert-butyl (1-benzylpiperidin-3-yl)carbamate | Benzyl group at different position | Alters interaction profile |
Tert-butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate | Contains multiple piperidine units | More complex structure affecting reactivity |
Properties
IUPAC Name |
tert-butyl N-[(1-benzylpiperidin-4-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-13-15-9-11-20(12-10-15)14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXSDIKJHXTJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384974 | |
Record name | tert-Butyl [(1-benzylpiperidin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173340-23-3 | |
Record name | tert-Butyl [(1-benzylpiperidin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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